2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2OS/c18-15(12-4-2-1-3-5-12)16(22)21-17-20-14(10-23-17)11-6-8-13(19)9-7-11/h1-10,15H,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMWPJDDMGQKHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide typically involves the reaction of 2-chloro-4-fluoroacetophenone with thiourea and bromine in dry ethanol to form the intermediate 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine . This intermediate is then reacted with phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of triethylamine as an acid-binding agent and the recovery of triethylamine through a simple technology are key steps in the industrial synthesis . The reaction is carried out under mild conditions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The phenylacetamide moiety can engage in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like thiophenols can be used under basic conditions.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents include sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiophenols can yield thioether derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Limited |
These findings suggest potential applications in developing new antimicrobial agents to combat resistant strains.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that it possesses cytotoxic effects against several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 (breast cancer) | 15.72 |
| A549 (lung cancer) | 20.45 |
The results underscore the potential of this compound as a lead structure for developing new anticancer therapies.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of this compound with various biological targets. These studies utilize software like Schrodinger to simulate interactions with receptors involved in disease pathways.
Case Studies
- Antimicrobial Efficacy Study :
- Anticancer Activity Assessment :
- Molecular Docking Analysis :
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandins and cytokines . The compound binds to these targets, preventing their activation and subsequent inflammatory response.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns on the Thiazole Ring
Phenyl vs. Fluorophenyl Substituents
- Compound 2 (2-Chloro-N-(4-phenylthiazol-2-yl)-acetamide): Lacks the 4-fluoro substitution on the phenyl ring.
- Target Compound :
Methoxyphenyl Substituents
- 2-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide :
Dichlorophenyl Substituents
- Crystal structure analysis reveals twisted conformations (61.8° dihedral angle between aromatic rings), suggesting steric hindrance could limit binding in constrained environments .
Modifications to the Acetamide Backbone
Chloro vs. Non-Chlorinated Acetamides
Piperidine-Modified Acetamides
Functional Group Additions
Sulfamoyl Derivatives
Ether-Linked Substituents
- 2-(3-Chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide: Ether linkage reduces conformational rigidity compared to direct aryl bonding, possibly affecting target selectivity .
Data Table: Structural and Physicochemical Comparison
Biological Activity
2-Chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
- Molecular Formula : C16H14ClFN2OS
- Molar Mass : 339.81 g/mol
- CAS Number : 728908-02-9
- Melting Point : 135°C (in ethanol)
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with thiazole derivatives followed by acylation with chloroacetyl chloride. The process may require specific conditions to optimize yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of phenylacetamide derivatives, including this compound. These compounds have shown significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of Phenylacetamide Derivatives Against Cancer Cell Lines
| Compound | PC3 (IC50 μM) | MCF-7 (IC50 μM) | HL-60 (IC50 μM) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Imatinib | 40 | 79 | 98 |
| Compound A | 52 | >250 | 178 |
| Compound B | 80 | >250 | 100 |
Note: TBD = To Be Determined. Values are indicative based on related studies.
In a study assessing various phenylacetamide derivatives, compounds containing nitro substituents exhibited enhanced cytotoxicity against the PC3 prostate carcinoma cell line compared to those with methoxy groups. The most active compounds demonstrated IC50 values lower than that of imatinib, a standard chemotherapeutic agent .
The mechanism through which these compounds exert their anticancer effects includes:
- Induction of Apoptosis : These compounds have been shown to trigger programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : They interfere with the cell cycle and inhibit the growth of cancerous cells.
- Nitric Oxide Synthesis : Some derivatives stimulate endogenous nitric oxide production, which can enhance their anticancer efficacy .
Study on Anticancer Activity
A notable study investigated the biological evaluation of various derivatives, including this compound against several cancer cell lines. The results indicated that while many derivatives had promising activity, further optimization was necessary to enhance selectivity and reduce toxicity .
Comparative Analysis with Other Compounds
In comparative studies with known anticancer agents like imatinib and other phenylacetamides, it was observed that certain structural modifications significantly impacted biological activity. For instance, compounds with halogen substitutions showed improved potency against resistant cancer cell lines .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide?
- Methodology : The compound can be synthesized via a coupling reaction between a substituted phenylacetic acid derivative and 2-amino-4-(4-fluorophenyl)thiazole. A typical approach involves activating the carboxylic acid group (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC·HCl) in dichloromethane with triethylamine as a base. The reaction proceeds at low temperatures (273 K) to minimize side reactions, followed by extraction and purification via column chromatography .
- Key Considerations : Purity (>95%) is critical for biological assays. Impurities may arise from incomplete coupling or residual solvents, necessitating characterization via HPLC or NMR .
Q. How is the structural conformation of this compound characterized in crystallographic studies?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is employed. The thiazole and fluorophenyl rings typically exhibit torsional angles of ~60–65°, influencing molecular packing via N–H⋯N hydrogen bonds and π–π stacking .
- Data Interpretation : Twisting between aromatic rings may impact solubility and intermolecular interactions, relevant for solid-state properties and formulation .
Q. What preliminary biological assays are used to evaluate its antimicrobial activity?
- Methodology : Standard disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The compound’s thiazole and fluorophenyl moieties are hypothesized to interfere with bacterial protein synthesis, similar to structurally related acetamide derivatives .
- Controls : Include positive controls (e.g., ampicillin) and solvent controls (DMSO) to validate assay conditions .
Advanced Research Questions
Q. How do crystallographic data inform molecular docking studies for target identification?
- Methodology : SC-XRD-derived coordinates are used to model ligand-receptor interactions (e.g., with bacterial ribosomes or eukaryotic kinases). The 4-fluorophenyl group enhances hydrophobic binding, while the thiazole nitrogen acts as a hydrogen bond acceptor. Software like AutoDock Vina incorporates torsional parameters to predict binding affinities .
- Validation : Compare docking results with mutagenesis studies or isothermal titration calorimetry (ITC) to confirm binding sites .
Q. What structure-activity relationship (SAR) trends are observed with fluorophenyl and chloroacetamide substitutions?
- Findings : Fluorine at the para position on the phenyl ring improves metabolic stability and membrane permeability due to its electronegativity and small size. Chlorine on the acetamide enhances electrophilicity, potentially increasing reactivity with biological nucleophiles (e.g., cysteine residues in enzymes) .
- Experimental Design : Synthesize analogs with halogens (Cl, Br) or electron-withdrawing groups (NO₂) at varying positions to map steric and electronic effects on activity .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Analysis : Discrepancies may arise from poor pharmacokinetics (e.g., low oral bioavailability) or off-target effects. Conduct ADMET profiling:
- Solubility : Use shake-flask method with PBS (pH 7.4) .
- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
Q. What strategies improve the compound’s pharmacokinetic profile for CNS applications?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
